REACTION_CXSMILES
|
N[C@H]([C:5](O)=[O:6])C[SeH].[Li]CCCC.[Si]([O:20][C:21]1[CH:26]=[C:25]([F:27])[CH:24]=[C:23]([F:28])[CH:22]=1)(C(C)(C)C)(C)C.CN(CCN(C)C)C.CN(C=O)C.Cl>C1COCC1>[OH:20][C:21]1[CH:22]=[C:23]([F:28])[C:24]([CH:5]=[O:6])=[C:25]([F:27])[CH:26]=1 |f:0.1|
|
Name
|
Sec BuLi
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
N[C@@H](C[SeH])C(=O)O.[Li]CCCC
|
Name
|
intermediate 19
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.33 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at RT for 12 h
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with sat. NaHCO3
|
Type
|
ADDITION
|
Details
|
H2O was added
|
Type
|
ADDITION
|
Details
|
HCl was added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C=O)C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 61.3 mmol | |
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |